(S)-Methyl 3-amino-2-hydroxypropanoate
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Overview
Description
(S)-Methyl 3-amino-2-hydroxypropanoate is a chiral compound with significant importance in various fields of chemistry and biology. It is an ester derivative of serine, an amino acid, and possesses both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-2-hydroxypropanoate typically involves the esterification of (S)-serine. One common method is the reaction of (S)-serine with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the desired ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency and selectivity of the esterification process.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-amino-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.
Major Products Formed
Oxidation: Formation of (S)-Methyl 3-amino-2-oxopropanoate.
Reduction: Formation of (S)-Methyl 3-amino-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Methyl 3-amino-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of peptides and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-amino-2-hydroxypropanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, participating in catalytic processes that lead to the formation of biologically active compounds. The amino and hydroxyl groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 3-amino-2-hydroxybutanoate: Similar structure but with an additional carbon in the backbone.
(S)-Ethyl 3-amino-2-hydroxypropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
(S)-Methyl 3-amino-2-hydroxypropanoate hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its specific chiral configuration and functional groups, which make it a valuable intermediate in asymmetric synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields further highlight its importance.
Properties
IUPAC Name |
methyl (2S)-3-amino-2-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-8-4(7)3(6)2-5/h3,6H,2,5H2,1H3/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVPHXOOLUCFFB-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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